molecular formula C15H16ClNO3S B5668810 N-(3-chloro-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide

N-(3-chloro-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide

Cat. No. B5668810
M. Wt: 325.8 g/mol
InChI Key: KXDUESUWKNVBHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to N-(3-chloro-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide involves several chemical steps, including sulfochlorination and amidation processes. These derivatives are synthesized from halogenated phenols through sulfochlorination using a ClSO3H/SOCl2 mixture and subsequent amidation by refluxing the halogenated o-hydroxy-benzenesulfonyl chlorides with substituted amino compounds in dimethyl benzene (Shen Jun-ju, 2004).

Molecular Structure Analysis

The molecular and electronic structure of structurally related isomers has been characterized using X-ray single crystal diffraction and quantum-chemical calculations. These studies provide insights into the steric hindrance and molecular organization within the crystals, contributing to the understanding of the compound's molecular structure (L. Rublova et al., 2017).

Chemical Reactions and Properties

N-aryl derivatives of hydroxybenzenesulfonamide, including compounds similar to N-(3-chloro-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide, participate in various chemical reactions. These reactions include acylation, where the compounds have been developed as chemoselective N-acylation reagents, showcasing their reactivity and potential in synthetic chemistry (S. Ebrahimi et al., 2015).

Physical Properties Analysis

The physical properties of related sulfonamide compounds have been explored through experimental and theoretical approaches. This includes spectroscopic analysis and calculations of vibrational frequencies, geometric parameters, and interaction energies, which help in understanding the physical characteristics of these molecules (M. Karakaya et al., 2015).

properties

IUPAC Name

N-(3-chloro-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S/c1-9-4-6-12(7-5-9)21(19,20)17-15-10(2)8-13(18)14(16)11(15)3/h4-8,17-18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDUESUWKNVBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C=C2C)O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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